![molecular formula C10H12ClN5O B13995565 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- CAS No. 1760-37-8](/img/structure/B13995565.png)
2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- is a compound belonging to the imidazoline family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- typically involves the condensation of 1,2-diamines with nitriles or esters. The nitrile-based route is essentially a cyclic Pinner reaction, requiring high temperatures and acid catalysis. This method is effective for both alkyl and aryl nitriles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, it is being investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties. In industry, it is used as a surfactant and corrosion inhibitor .
Mechanism of Action
The mechanism of action of 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- involves its interaction with specific molecular targets and pathways. It is known to bind to imidazoline receptors, which are involved in the regulation of cardiovascular activities. The binding of this compound to these receptors can lead to various physiological effects, including vasodilation and reduced blood pressure .
Comparison with Similar Compounds
2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- can be compared with other similar compounds such as oxymetazoline, xylometazoline, tetrahydrozoline, and naphazoline. These compounds also belong to the imidazoline family and share similar structural features. 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- is unique due to its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
1760-37-8 |
|---|---|
Molecular Formula |
C10H12ClN5O |
Molecular Weight |
253.69 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(4,5-dihydro-1H-imidazol-2-ylamino)nitrous amide |
InChI |
InChI=1S/C10H12ClN5O/c11-9-3-1-8(2-4-9)7-16(15-17)14-10-12-5-6-13-10/h1-4H,5-7H2,(H2,12,13,14) |
InChI Key |
VIHXGRJEGOUOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NN(CC2=CC=C(C=C2)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


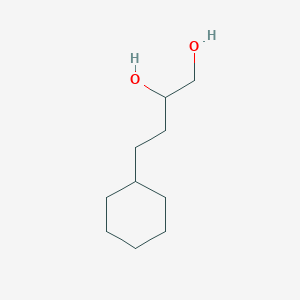
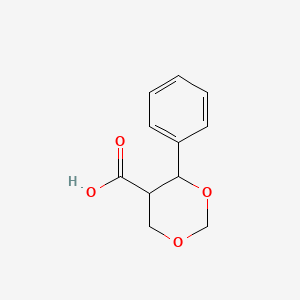

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
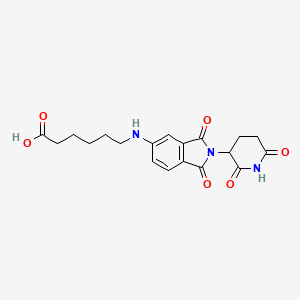
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
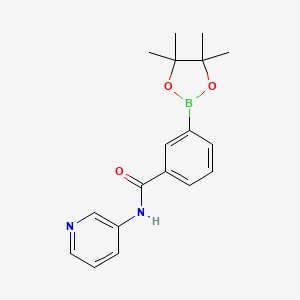
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
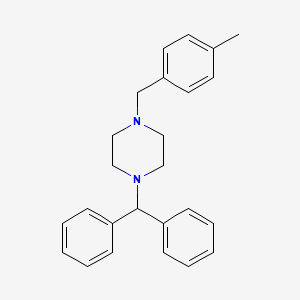
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)



methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)
